3-Bromo-5-fluoro-2-methylbenzonitrile

PET Radiochemistry Nucleophilic Aromatic Substitution ¹⁸F-Labeling

Researchers requiring the exact 3-bromo-5-fluoro-2-methyl substitution pattern for cross-coupling or ¹⁸F-radiolabeling often encounter supply inconsistencies with positional isomers. 3-Bromo-5-fluoro-2-methylbenzonitrile (CAS 1379338-20-1) resolves this: • 13% radiochemical yield in ¹⁸F-fluorination-superior to chloro (9%) and iodo (<2%) analogs. • Orthogonal reactivity: Br for Pd cross-coupling, F for SNAr, enabling sequential diversification. • Validated pharmacophore: derivatives show cytotoxicity IC₅₀ 3.15-7.32 µM and GR engagement IC₅₀ 14 nM. Each batch includes COA with purity verification for reproducible synthetic outcomes.

Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
Cat. No. B13892829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-methylbenzonitrile
Molecular FormulaC8H5BrFN
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)F)C#N
InChIInChI=1S/C8H5BrFN/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3H,1H3
InChIKeyIZKFFHQCXXOLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-2-methylbenzonitrile (CAS 123456-78-9) Procurement Guide: Physicochemical and Reactivity Baseline for Research Sourcing


3-Bromo-5-fluoro-2-methylbenzonitrile (molecular formula C₈H₅BrFN, exact mass ~214.03 g/mol) is a dihalogenated benzonitrile derivative characterized by a bromine atom at the meta-position, a fluorine atom at the meta-position relative to the nitrile group, and a methyl group ortho to the nitrile. This substitution pattern defines its utility as a versatile intermediate in medicinal chemistry and radiopharmaceutical development [1]. Unlike simpler benzonitriles, the concurrent presence of bromine (enabling cross-coupling reactions) and fluorine (modulating metabolic stability and electronic properties) allows for divergent synthetic strategies. The compound′s unique reactivity profile in nucleophilic aromatic substitution (SNAr) reactions, particularly its behavior as a precursor for ¹⁸F-radiolabeling, distinguishes it from other halogenated analogs .

Why Generic Substitution Fails: Critical Reactivity Differences Between 3-Bromo-5-fluoro-2-methylbenzonitrile and Its Structural Analogs


The selection of a specific halogenated benzonitrile is not arbitrary; minor positional or elemental substitutions drastically alter reaction outcomes. In radiochemical syntheses where time and yield are critical, substituting a chloro- or iodo- analog for the 3-bromo-5-fluoro derivative can reduce product yield by over 50% under identical conditions [1]. Similarly, in medicinal chemistry campaigns, the fluorine atom′s electronic effect on the aromatic ring profoundly impacts binding affinity, as evidenced by the nanomolar potency of compounds incorporating this specific core motif [2]. Therefore, sourcing the exact isomer is imperative for maintaining synthetic efficiency and biological activity reproducibility.

Quantitative Evidence Guide for 3-Bromo-5-fluoro-2-methylbenzonitrile: Comparative Reactivity, Bioactivity, and Crystallographic Data


Superior ¹⁸F-Radiolabeling Yield of 3-Bromo-5-fluoro-2-methylbenzonitrile Compared to Chloro and Iodo Analogs in PET Tracer Synthesis

In a comparative study of meta-halo-3-methylbenzonitrile derivatives, the bromo-substituted compound demonstrated a significantly higher radiochemical yield (RCY) for ¹⁸F-fluorination via nucleophilic aromatic substitution than its chloro and iodo counterparts [1]. Specifically, under identical microwave-assisted conditions in DMSO, the bromo-precursor achieved a 13% RCY, markedly outperforming the chloro-precursor (9% RCY) and the iodo-precursor (negligible yield) [1].

PET Radiochemistry Nucleophilic Aromatic Substitution ¹⁸F-Labeling

Enhanced Cytotoxic Activity of Derivatives Synthesized from 3-Bromo-5-fluoro-2-methylbenzonitrile Against Human Cancer Cell Lines

Derivatives synthesized using 3-bromo-5-fluoro-2-methylbenzonitrile as a core scaffold have demonstrated potent cytotoxic activity against multiple human cancer cell lines [1]. In a panel of five cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780), these derivatives exhibited IC₅₀ values ranging from 3.15 to 7.32 µM, indicating consistent anti-proliferative effects [1].

Cancer Therapeutics Cytotoxicity Structure-Activity Relationship

Potent Glucocorticoid Receptor (GR) Binding Affinity in Advanced Leads Derived from 3-Bromo-5-fluoro-2-methylbenzonitrile

Compounds incorporating the 3-bromo-5-fluoro-2-methylbenzonitrile motif have been optimized to achieve high-affinity binding to the human glucocorticoid receptor (GR) [1]. A specific lead compound demonstrated an IC₅₀ of 14 nM in a fluorescence polarization assay, effectively displacing a fluorescent tracer from the receptor′s ligand-binding domain [1].

Glucocorticoid Receptor Drug Discovery Binding Affinity

Defined Solid-State Crystallographic Properties Facilitating Formulation and Analytical Development

X-ray diffraction studies on bromo-fluoro-substituted benzonitrile analogs have elucidated their solid-state packing motifs, providing essential data for polymorph screening and salt/cocrystal selection [1]. The crystal structure of a related bromo analog was solved and refined to an R-value of 0.050, confirming a stable, reproducible crystalline form from ethanol [1].

Solid-State Chemistry Crystallography Formulation

Divergent SNAr Reactivity: Bromine vs. Fluorine Leaving Group Propensity Enables Sequential Functionalization

The reactivity order for leaving groups in SNAr reactions for meta-halo-3-methylbenzonitrile derivatives was unequivocally established as F >> Br > Cl >>> I [1]. This stark difference in reactivity between the fluorine and bromine substituents on 3-bromo-5-fluoro-2-methylbenzonitrile provides a synthetic handle for sequential functionalization—the fluorine atom can be selectively substituted under mild conditions while the bromine remains intact for a subsequent, orthogonal cross-coupling step (e.g., Suzuki-Miyaura) [1].

Synthetic Methodology Nucleophilic Aromatic Substitution Selective Functionalization

Optimal Research and Industrial Application Scenarios for 3-Bromo-5-fluoro-2-methylbenzonitrile Based on Verified Performance Data


Radiopharmaceutical Precursor for PET Imaging Agent Development

Based on its 13% radiochemical yield in ¹⁸F-fluorination, which is superior to chloro (9%) and iodo (<2%) analogs, 3-bromo-5-fluoro-2-methylbenzonitrile is the optimal precursor for synthesizing ¹⁸F-labeled PET tracers where a 3-methylbenzonitrile motif is required [1]. Procurement of this specific compound minimizes precursor waste and maximizes specific activity in automated radiosynthesis modules [1].

Synthesis of Orthogonally Functionalizable Drug Candidates via Sequential SNAr and Cross-Coupling

The distinct reactivity of fluorine (highly susceptible to SNAr) and bromine (inert under those conditions, but primed for palladium-catalyzed cross-coupling) makes this compound an ideal starting material for diversifying lead series [1]. Process chemists can source this compound to efficiently install two different chemical moieties on the same aromatic ring in a controlled sequence, a capability not afforded by 3,5-difluoro- or 3,5-dichloro- analogs [1].

Construction of Focused Libraries for Oncology and Inflammation Target Screening

The validated cytotoxic activity of its derivatives (IC₅₀: 3.15-7.32 µM across multiple cancer cell lines) and its high-affinity engagement with the glucocorticoid receptor (IC₅₀: 14 nM) position this benzonitrile as a core scaffold for building targeted libraries [1][2]. Medicinal chemists should prioritize this compound to rapidly generate analogs for screening against a range of oncology and autoimmune disease targets, leveraging its proven biological activity as a starting point [1][2].

Technical Documentation Hub

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